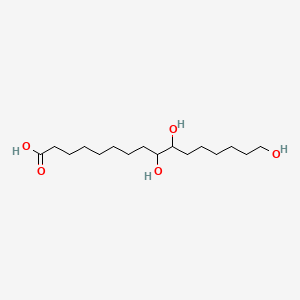

Aleuritic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide aléuritique est généralement préparé à partir de la laque, une résine naturelle sécrétée par l'insecte laqueur. La préparation implique plusieurs étapes :

Filtration et Acidification : L'aléuriate de sodium est séparé par filtration sous pression réduite et dissous dans de l'eau bouillante.

Recristallisation : L'acide brut est recristallisé à l'aide de poudre de charbon actif et d'alcool pour obtenir de l'acide aléuritique de haute qualité.

Méthodes de Production Industrielle : La production industrielle de l'acide aléuritique suit des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, avec un taux de rendement typique de 10 à 20 % . Des progrès récents ont amélioré les techniques d'extraction et de recristallisation, ce qui a permis d'obtenir une pureté supérieure à 99 % et un rendement de 85 à 95 % .

Analyse Des Réactions Chimiques

Oxidation Reactions

Aleuritic acid undergoes oxidative cleavage under controlled conditions:

-

Periodic acid (HIO₄) selectively oxidizes vicinal diols in the 9,10-positions, yielding ω-hydroxyheptan-1-al and azelaic semi-aldehyde as primary products .

-

Stronger oxidants (e.g., KMnO₄/H₂SO₄) further oxidize these aldehydes to carboxylic acids.

Key Conditions :

| Reagent | Temperature | Major Products |

|---|---|---|

| HIO₄ | 25°C | ω-Hydroxyheptan-1-al, Azelaic semi-aldehyde |

| KMnO₄/H₂SO₄ | 60°C | Heptanedioic acid, Azelaic acid |

Esterification and Polymerization

This compound forms thermally stable polyesters via melt-polycondensation:

-

Primary hydroxyls (C16) react preferentially, forming linear ester bonds.

-

Secondary hydroxyls (C9, C10) contribute to crosslinking under oxidative conditions .

Polymer Properties :

| Condition | Catalyst | T<sub>g</sub> (°C) | Decomposition Onset (°C) |

|---|---|---|---|

| 150°C, 24 hr | None | 45 | 327 |

| 200°C, 6 hr | Ti(OiPr)<sub>4</sub> | 58 | 321 |

Data from thermogravimetric analysis (TGA) shows two-stage decomposition at 408°C and 455°C, with 95% mass loss .

Derivative Formation

This compound serves as a precursor for functionalized compounds:

-

Bromination : Forms erythro-9,10,16-tribromohexadecanoic acid with PBr₃ .

-

Epoxidation : Converts to 16-hydroxy-trans-9,10-epoxyhexadecanoic acid using H₂O₂/AcOH .

-

Ester Derivatives : Synthesizes macrocyclic musks (e.g., ambrettolide) via lactonization .

pH-Dependent Nanoparticle Assembly

In aqueous systems, this compound self-assembles with pectin into core-shell nanoparticles:

-

Critical pH : 6.3–6.6 triggers esterification and nanoparticle formation .

-

Esterification Index : Increases from 0.2 (pH 8) to 1.8 (pH 6) in 24:1 this compound:pectin mixtures .

Nanoparticle Characterization :

| pH | Diameter (nm) | Zeta Potential (mV) |

|---|---|---|

| 8.0 | 120 ± 15 | -30 ± 3 |

| 6.0 | 85 ± 10 | -15 ± 2 |

Industrial-Scale Reactions

Key processes for this compound production and modification:

-

Saponification : Lac resin + NaOH (70–110°C) → Sodium aleuritate .

-

Acid Precipitation : HCl treatment yields crude this compound (purity: 80–95%) .

-

Recrystallization : Ethanol/water mixtures achieve >98% purity .

Optimized HPLC Analysis :

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | MeOH:H₂O:TFA (60:40:0.1) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 7.7 min |

This reactivity profile positions this compound as a versatile building block in polymer chemistry, nanotechnology, and specialty chemical synthesis. Its stereochemical complexity and multifunctional hydroxyl groups enable tailored modifications for advanced material applications .

Applications De Recherche Scientifique

Adhesives and Coatings

Properties and Formulations:

Aleuritic acid is recognized for its high thermoplasticity and oil resistance, making it an ideal component in the formulation of adhesives and coatings. It can be combined with cellulose ethers and esters to create lacquers and plastics. Studies indicate that up to 60% this compound can be compounded with these materials for optimal performance in adhesive applications .

Case Study: Glass-Clear Cement

this compound reacts with phthalic anhydride and glycerol at elevated temperatures (180-190°C) to produce a flexible, transparent adhesive known as glass-clear cement. This product demonstrates excellent adhesive properties, particularly for glass-to-glass bonding, showcasing the utility of this compound in high-performance applications .

Biomedical Applications

Nanoparticle Formation:

Recent research has highlighted the potential of this compound in the formation of nanoparticles, specifically cutinsomes, which are lipid-core nanoparticles surrounded by a pectin shell. These nanoparticles exhibit unique structural properties that can be tailored by adjusting the ratio of this compound to pectin. The self-assembly process is influenced by pH levels, indicating a pathway for developing drug delivery systems or bioactive materials .

Immunological Applications:

this compound has also been utilized in immunological research. Polyclonal antibodies against this compound have been developed for the detection of shellac in ancient building mortars. This method employs enzyme-linked immunosorbent assay (ELISA) techniques to identify trace amounts of shellac, demonstrating its relevance in archaeological studies .

Environmental and Sustainable Applications

Improved Extraction Techniques:

Innovative methods for extracting this compound from lac resins have been developed to enhance yield and reduce environmental impact. A recent study reported an improved extraction method that yields 25-30% more this compound while conserving resources such as water and raw materials . This advancement not only increases profitability but also supports sustainable practices in the production of natural compounds.

Quality Assessment Using Thermal Analysis:

Differential scanning calorimetry (DSC) has been employed to assess the thermal behavior of scraped lac containing this compound. This technique aids in determining quality parameters essential for optimal utilization of lac resins in various applications .

Industrial Applications

Perfume Industry:

this compound serves as an intermediate in the synthesis of musk aroma compounds used in perfumery. Its unique chemical structure allows it to contribute to the development of fragrances that require natural ingredients, aligning with industry trends towards sustainability .

Adhesive Binder Detection:

The detection of shellac binders in historical mortars emphasizes the industrial relevance of this compound beyond its immediate applications. The development of specific antibodies for detecting this compound showcases its importance in conservation science and historical material analysis .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Adhesives and Coatings | Glass-clear cement | High transparency and adhesive strength |

| Biomedical | Nanoparticle formation | Potential for drug delivery systems |

| Environmental Sustainability | Improved extraction techniques | Higher yield and reduced resource consumption |

| Industrial | Perfume industry | Natural aroma compound synthesis |

| Archaeological Research | Shellac binder detection | Enhanced identification methods for historical materials |

Mécanisme D'action

The mechanism of action of aleuritic acid involves its role as a precursor in various biochemical pathways. It acts as a building block for the synthesis of complex molecules like macrocyclic lactones and prostaglandins . The presence of hydroxyl and carboxylic acid groups in its structure allows it to participate in various chemical reactions, leading to the formation of bioactive compounds .

Comparaison Avec Des Composés Similaires

L'acide aléuritique est unique en raison de sa structure et de ses groupes fonctionnels spécifiques. Parmi les composés similaires, citons :

Acide hexadécanoïque :

Acide 9,10-dihydroxystearique : Structure similaire, mais diffère en termes de position et de nombre de groupes hydroxyle.

Acide azélaïque : Acide dicarboxylique avec des groupes fonctionnels et des applications différents.

L'acide aléuritique se démarque par ses multiples groupes hydroxyle et son rôle de précurseur dans la synthèse de divers composés bioactifs .

Activité Biologique

Aleuritic acid, chemically known as 9,10,16-trihydroxypalmitic acid, is a natural compound primarily derived from seedlac, a resinous secretion from the lac insect. This compound has garnered interest due to its diverse biological activities, including antimicrobial properties, potential therapeutic applications, and its role in biodegradable materials. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its three hydroxyl groups, which contribute to its reactivity and biological activity. It is mainly extracted through the alkaline hydrolysis of seedlac, followed by purification processes such as recrystallization . The compound is widely used in the perfumery industry for synthesizing musk aroma compounds and has been explored for its medicinal properties .

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against different bacterial strains. The results indicated that certain derivatives displayed notable inhibition of microbial growth, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Pseudomonas aeruginosa | 20 |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory responses in various biological systems. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases .

3. Biodegradable Materials

The compound's polyhydroxy structure makes it a valuable component in developing biodegradable materials. Research has focused on creating polyesters from this compound for applications in food packaging. These materials not only provide mechanical strength but also enhance biodegradability compared to conventional plastics .

Table 2: Properties of Biodegradable Films from this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 25 |

| Water Permeability (g/m²/day) | 5 |

| Biodegradation Rate (%) | 90 after 6 months |

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted by researchers at [source], this compound and its derivatives were tested against clinical isolates of bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human cells compared to standard antibiotics, indicating their potential as safer alternatives.

Case Study 2: Development of Biodegradable Films

Another significant study focused on the development of biodegradable films using this compound as a primary ingredient. The films exhibited excellent barrier properties against moisture and oxygen while maintaining mechanical integrity. This research supports the use of this compound in sustainable packaging solutions, addressing environmental concerns associated with plastic waste .

Propriétés

IUPAC Name |

9,10,16-trihydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHUJCGAYMDLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862139 | |

| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | DL-erythro-Aleuritic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6949-98-0, 533-87-9 | |

| Record name | Aleuritolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6949-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10,16-trihydroxyhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.